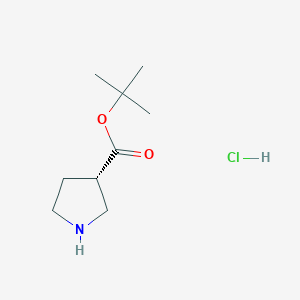![molecular formula C13H22N2S B6164970 [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine CAS No. 1250535-54-6](/img/no-structure.png)
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine, or BDEA for short, is an organic compound that belongs to the family of organosulfur compounds. It is a colorless liquid with a pungent odor and a boiling point of 178 °C. BDEA has been used in scientific research for a variety of applications, including synthesis, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
BDEA has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, such as 2,6-dibromo-3-methylpyridine. It has also been used as a catalyst in the synthesis of polymers and as an inhibitor of the enzyme acetylcholinesterase. BDEA has also been used to study the biochemical and physiological effects of organosulfur compounds.
Mécanisme D'action
The mechanism of action of BDEA is not fully understood. However, it is believed that BDEA acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. By inhibiting acetylcholinesterase, BDEA increases the levels of acetylcholine in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDEA have been studied in laboratory experiments. BDEA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the body, which can lead to an increase in alertness, memory, and learning. Additionally, BDEA has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BDEA in laboratory experiments offers several advantages. BDEA is cost-effective and easy to synthesize, making it attractive for laboratory experiments. Additionally, BDEA has a wide range of applications, making it a versatile reagent for laboratory experiments. However, there are some limitations to the use of BDEA in laboratory experiments. BDEA is a toxic compound and should be handled with caution. Additionally, the effects of BDEA on the body are not fully understood, and further research is needed to determine the safety of its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on BDEA. One potential direction is to further study the biochemical and physiological effects of BDEA in laboratory experiments. Additionally, further research is needed to explore the potential therapeutic applications of BDEA. Finally, further research is needed to explore the potential use of BDEA as a catalyst in the synthesis of polymers.
Méthodes De Synthèse
BDEA can be synthesized by a two-step process. The first step involves the reaction of benzyl bromide with aqueous sodium sulfide to form benzyl sulfide. The second step involves the reaction of benzyl sulfide with dimethylamine in the presence of a strong base such as sodium hydroxide to form BDEA. This method of synthesis is simple and cost-effective, making it attractive for laboratory experiments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves the reaction of 2-(benzylsulfanyl)ethanamine with 2-bromo-N,N-dimethylethanamine in the presence of a base.", "Starting Materials": [ "2-(benzylsulfanyl)ethanamine", "2-bromo-N,N-dimethylethanamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(benzylsulfanyl)ethanamine in a suitable solvent (e.g. ethanol).", "Step 2: Add the base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 2-bromo-N,N-dimethylethanamine to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the solution.", "Step 5: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1250535-54-6 |
Nom du produit |
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine |
Formule moléculaire |
C13H22N2S |
Poids moléculaire |
238.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



